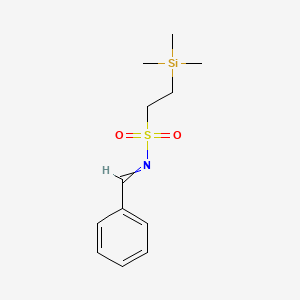

N-Benzylidene-2-(trimethylsilyl)ethanesulfonamide

CAS No.: 184419-15-6

Cat. No.: VC15919032

Molecular Formula: C12H19NO2SSi

Molecular Weight: 269.44 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 184419-15-6 |

|---|---|

| Molecular Formula | C12H19NO2SSi |

| Molecular Weight | 269.44 g/mol |

| IUPAC Name | N-benzylidene-2-trimethylsilylethanesulfonamide |

| Standard InChI | InChI=1S/C12H19NO2SSi/c1-17(2,3)10-9-16(14,15)13-11-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3 |

| Standard InChI Key | FSLVHQDOXBAKTM-UHFFFAOYSA-N |

| Canonical SMILES | C[Si](C)(C)CCS(=O)(=O)N=CC1=CC=CC=C1 |

Introduction

Structural and Chemical Characteristics

The molecular structure of N-benzylidene-2-(trimethylsilyl)ethanesulfonamide (C12H19NO2SSi) comprises three key components:

-

Sulfonamide Core: The ethanesulfonamide group (-SO2NH-) provides hydrogen-bonding capacity and polarity.

-

Trimethylsilyl (TMS) Group: The TMS substituent at the β-position of the ethane chain introduces steric bulk and lipophilicity, enhancing stability against nucleophilic attack .

-

Benzylidene Moiety: The N-benzylidene group (-N=CHC6H5) forms a conjugated Schiff base structure, enabling reactivity in cycloaddition or rearrangement reactions .

Key Structural Insights:

-

The TMS group shields the sulfonamide nitrogen, reducing unwanted side reactions during synthetic transformations .

-

The benzylidene group’s π-system facilitates electron delocalization, which can stabilize transition states in asymmetric catalysis .

Synthesis and Optimization

Synthetic Routes

N-Benzylidene-2-(trimethylsilyl)ethanesulfonamide is typically synthesized via a two-step protocol:

Step 1: Preparation of 2-(Trimethylsilyl)ethanesulfonamide (SES-NH2)

SES-NH2 is synthesized by sulfonamidation of 2-(trimethylsilyl)ethylamine using sulfonyl chlorides. A green chemistry approach employs Ru/Fe3O4 nanocatalysts to optimize yield (up to 97%) under mild conditions :

Step 2: Schiff Base Formation

Condensation of SES-NH2 with benzaldehyde in anhydrous toluene under reflux yields the target compound :

Optimization Data:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 110–120°C | Maximizes imine formation |

| Solvent | Anhydrous toluene | Prevents hydrolysis |

| Catalyst | Molecular sieves (4Å) | Absorbs H2O, shifts equilibrium |

Physicochemical Properties

Experimental and computational data reveal the following properties:

Spectral Characteristics

-

¹H NMR (400 MHz, CDCl₃): δ 0.05 (s, 9H, Si(CH₃)₃), 1.85–2.10 (m, 2H, CH₂), 3.45 (t, 2H, SO₂NCH₂), 7.35–7.50 (m, 5H, Ar-H), 8.25 (s, 1H, N=CH) .

-

IR (KBr): 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1645 cm⁻¹ (C=N stretch) .

Solubility and Stability

-

Solubility: Highly soluble in apolar solvents (toluene, CH₂Cl₂) due to the TMS group; sparingly soluble in water .

-

Stability: Stable under anhydrous conditions but hydrolyzes in acidic media to regenerate SES-NH2 and benzaldehyde .

Applications in Organic Synthesis

Asymmetric Aziridination

N-Benzylidene-2-(trimethylsilyl)ethanesulfonamide serves as a precursor to chiral aziridines. Using Eliel’s oxathiane-derived sulfonium salts, enantioselective aziridination achieves up to 98% ee :

Key Advantages:

-

The SES group acts as a removable protecting group, enabling downstream functionalization .

-

Sodium hydride can replace phosphazene bases (e.g., EtP2) without compromising yield or selectivity .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume